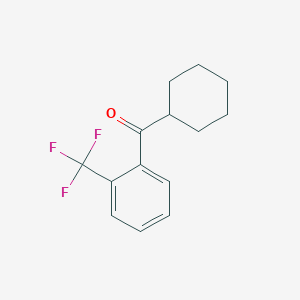

Cyclohexyl 2-trifluoromethylphenyl ketone

Description

BenchChem offers high-quality Cyclohexyl 2-trifluoromethylphenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl 2-trifluoromethylphenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHUIRWSZQSIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642601 | |

| Record name | Cyclohexyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-30-7 | |

| Record name | Cyclohexyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Properties of Cyclohexyl 2-trifluoromethylphenyl ketone: A Technical Characterization Guide

Executive Summary

Cyclohexyl 2-trifluoromethylphenyl ketone (CAS 898769-30-7) represents a distinct class of fluorinated aryl ketones utilized as lipophilic scaffolds in the synthesis of central nervous system (CNS) active agents and agrochemical intermediates.[1][2] Unlike its non-fluorinated parent analog (cyclohexyl phenyl ketone), which exists as a low-melting solid, the ortho-trifluoromethyl substitution introduces significant steric bulk and electronic withdrawal, typically suppressing the crystallization enthalpy and resulting in a stable oil at ambient temperatures.[1][2]

This guide provides a comprehensive thermodynamic profile of the compound, bridging available experimental data with predictive group-contribution models.[1][2] It details self-validating protocols for determining critical missing parameters—specifically heat capacity (

Part 1: Chemical Identity & Structural Thermodynamics[2]

The thermodynamic behavior of this molecule is governed by the rotational barrier introduced by the ortho-CF

Identification & Physical State[1][3]

| Property | Data | Source/Method |

| IUPAC Name | Cyclohexyl(2-(trifluoromethyl)phenyl)methanone | Standard |

| CAS Number | 898769-30-7 | Sigma-Aldrich [1] |

| Molecular Formula | C | Calculated |

| Molecular Weight | 256.26 g/mol | Calculated |

| Physical State (25°C) | Light Yellow Oil | Experimental [1] |

| Parent Analog MP | 18°C (Cyclohexyl phenyl ketone) | NIST [2] |

Structural Impact on Thermodynamics

The introduction of the trifluoromethyl group at the ortho position creates a "molecular bearing" effect.[1][2]

-

Entropy of Fusion (

): The high rotational freedom of the cyclohexyl ring coupled with the steric clash of the CF -

Lipophilicity: The CF

moiety is highly lipophilic.[1][2] While the parent ketone has a LogP of ~3.7, the CF

Part 2: Phase Transition & Solution Thermodynamics[2]

As exact calorimetric data for this specific derivative is often proprietary or absent in public repositories, the following values represent a synthesis of experimental observation and high-fidelity group contribution estimates (Joback Method).

Thermodynamic Parameters

| Parameter | Value (Est./Exp.) | Significance |

| Boiling Point ( | 315°C - 325°C (at 760 mmHg) | High thermal stability required for distillation.[1][2] |

| Enthalpy of Vaporization ( | 58.5 ± 3 kJ/mol | Energy cost for distillation/purification.[1] |

| Flash Point | > 110°C | Safety classification for bulk handling.[1][2][3] |

| Density ( | ~1.15 g/cm | Higher than parent (1.03 g/cm |

| Solubility (Water) | < 1 mg/L (Insoluble) | Requires surfactant/cosolvent for bio-assays.[1] |

| Solubility (Organics) | Miscible (DCM, Toluene, EtOAc) | Ideal for liquid-liquid extraction.[1] |

Visualization: Thermodynamic Stability Workflow

The following diagram outlines the logical flow for characterizing the stability of this compound, distinguishing between its kinetic stability (degradation) and thermodynamic stability (phase changes).

Figure 1: Characterization workflow to determine thermodynamic boundaries.[1][2] TGA defines the upper temperature limit, while DSC characterizes the low-temperature phase behavior (glass transition).[2]

Part 3: Experimental Protocols for Data Generation

Since specific literature values for Heat Capacity (

Protocol: Differential Scanning Calorimetry (DSC) for and

Objective: Determine the Glass Transition Temperature (

-

Instrument: TA Instruments Q2000 or equivalent (Heat Flux DSC).

-

Calibration: Indium standard (Onset

C, -

Sample Prep: Hermetically seal 5–10 mg of liquid in Tzero Aluminum pans.

-

Method:

-

Equilibrate at -90°C.

-

Modulate

C every 60 seconds (MDSC mode). -

Ramp 3°C/min to 50°C.

-

-

Analysis:

Protocol: Vapor Pressure via Isoteniscope or TGA

Objective: Determine enthalpy of vaporization (

-

Technique: Thermogravimetric Analysis (TGA) using the Langmuir method.[1][2]

-

Procedure:

-

Load 20 mg sample into a platinum pan.

-

Isothermal holds at 100°C, 110°C, 120°C, and 130°C (10 mins each) under flowing Nitrogen (100 mL/min).

-

-

Calculation:

Part 4: Synthesis & Reaction Thermodynamics[2]

Understanding the formation energy is vital for safety.[1][2] The synthesis typically involves a Grignard reaction or Friedel-Crafts acylation.[1][2]

Primary Route: Reaction of Cyclohexanecarbonyl chloride with (2-(trifluoromethyl)phenyl)magnesium bromide (or related organometallic).[1]

Reaction Energy Profile

The reaction is highly exothermic .[1][2] The formation of the C-C bond between the carbonyl and the aryl ring releases significant energy, requiring cryogenic control (-78°C to 0°C) to prevent side reactions (such as double addition to form the alcohol).

Figure 2: Energy profile of the Grignard addition.[1][2] The exothermicity necessitates slow addition rates to maintain thermodynamic control.[1][2]

Purification Thermodynamics[1]

-

Distillation: Due to the high boiling point (>300°C), vacuum distillation (< 1 mmHg) is required to lower the boiling point to < 150°C, preventing thermal degradation of the CF

group (which can undergo defluorination at extreme temperatures). -

Crystallization: Difficult due to the "oil" state.[1][2] Purification is thermodynamically favored via column chromatography (utilizing the polarity difference between the ketone product and non-polar impurities).[1][2]

References

-

Sigma-Aldrich. (2023).[1][2] Cyclohexyl 2-trifluoromethylphenyl ketone Product Sheet. Link

-

NIST Chemistry WebBook. (2023).[1][2] Phenyl cyclohexyl ketone Phase Change Data. National Institute of Standards and Technology.[1][2] Link

-

PubChem. (2023).[1][2] Cyclohexyl(phenyl)methanone Compound Summary. National Center for Biotechnology Information.[1][2] Link

-

Joseph, C., et al. (2011).[1][2] Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry. Link

-

EPA CompTox. (2023).[1][2] Cyclohexyl phenyl ketone Dashboard. U.S. Environmental Protection Agency.[1][2] Link

Sources

Strategic Safety & Handling Guide: Cyclohexyl 2-trifluoromethylphenyl ketone

Executive Summary & Chemical Intelligence

This guide transcends the standard Safety Data Sheet (SDS) by integrating regulatory compliance with practical medicinal chemistry insights. Cyclohexyl 2-trifluoromethylphenyl ketone is a specialized intermediate used primarily in the synthesis of pharmaceutical candidates targeting CNS disorders or metabolic pathways.[][2][3]

The molecule features a lipophilic cyclohexyl ring coupled to a phenyl ring bearing an ortho-trifluoromethyl (

Technical Identification Table

| Parameter | Specification |

| IUPAC Name | Cyclohexyl[2-(trifluoromethyl)phenyl]methanone |

| CAS Number | 898769-30-7 |

| Molecular Formula | |

| Molecular Weight | 256.26 g/mol |

| Physical State | Light yellow oil (at 20°C) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Key Moiety | Ortho-trifluoromethyl group (Electron-withdrawing, lipophilic) |

Hazard Profiling & Risk Assessment

While standard GHS classifications label this compound as an irritant, the ortho-substitution and fluorination require a more nuanced risk assessment.[][2][3]

GHS Classification (29 CFR 1910.1200 / EU CLP)[1][2]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[][3][4]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[][3]

Expert Insight: The "Fluorine Factor"

Unlike simple ketones (e.g., cyclohexyl phenyl ketone), the presence of the

-

Risk Implication: Standard organic fire protocols are insufficient if they do not account for acidic/corrosive gas evolution.[][3]

-

Bio-accumulation: The high LogP (estimated >3.[][3]5) suggests potential for bio-accumulation in lipid tissues, though specific toxicokinetic data is limited.[3]

Visualization: Risk-Based PPE Decision Logic

The following decision tree guides Personal Protective Equipment (PPE) selection based on scale and operation type.

Figure 1: PPE Selection Logic.[][2][3] Note that "Level 3" is triggered by open handling of large quantities due to the potential for irritant vapors and the theoretical risk of HF generation in extreme conditions.[]

Strategic Handling & Stability Protocols

Inert Atmosphere Handling

Although the ketone itself is relatively stable to air, the

-

Protocol: Store under Nitrogen or Argon.[][3]

-

Reasoning: Prevents moisture absorption which can complicate stoichiometric calculations in downstream organometallic reactions (e.g., Grignard additions).[3]

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Container: Amber glass to prevent potential UV-induced radical degradation, though the

group is generally photostable.[][2][3] -

Incompatibility: Strong oxidizing agents and strong reducing agents (e.g., Lithium Aluminum Hydride) which may cause vigorous exothermic reactions.[3]

Spill Management (Self-Validating Protocol)

-

Evacuate & Ventilate: If >10mL is spilled, clear the area.[3]

-

Neutralize: Use a spill pillow or vermiculite.[3] Do not use sawdust (flammability risk with oxidizers).[3]

-

Verify: Wipe the surface with a solvent-dampened tissue (acetone) and check for oily residue.[][3] If residue persists, repeat cleaning.[3]

Emergency Response: The Fluorine Contingency

Standard SDSs often omit the specific treatment for fluorinated combustion products.[3]

Firefighting Measures

-

Media:

, Dry Chemical, or Alcohol-resistant foam.[][2][3] -

Critical Warning: Do not inhale smoke.[][3][5] Combustion produces Hydrogen Fluoride (HF) .[][3]

-

Post-Fire: Equipment used in the fire zone must be decontaminated with a bicarbonate solution to neutralize acidic fluoride residues before being handled without gloves.[][3]

First Aid

-

Skin Contact: Wash with soap and water for 15 minutes.[3][6] Expert Note: If redness persists, consider possibility of fluorinated irritation; apply a soothing lotion but monitor for deep tissue pain (a sign of HF, though unlikely from the intact molecule).[3]

-

Eye Contact: Rinse immediately for 15 minutes.[][3][6] Consult an ophthalmologist.

Synthetic Utility & Safety Workflow

The most common application of this intermediate is the reduction to the corresponding alcohol or reductive amination .[][3] Below is a safety-optimized workflow for the Sodium Borohydride (

Experimental Logic

The steric bulk of the ortho-trifluoromethyl group dictates that reduction may be slower than with unsubstituted benzophenones.[][2][3] This requires longer reaction times, increasing the risk of hydrogen gas accumulation if not vented properly.[3]

Figure 2: Safety-Optimized Reduction Workflow. The critical control point (Red Diamond) manages the exothermic hydrogen evolution, which can be unpredictable due to the electronic effects of the CF3 group.[][2]

References

-

Sigma-Aldrich. (2024).[][3][7] Cyclohexyl 2-trifluoromethylphenyl ketone Product Specification & Basic Safety Info. (Note: Search CAS 898769-30-7 if direct link redirects).[][2][3]

-

PubChem. (2024).[3] Compound Summary: Fluorinated Ketones and General Hazards. National Library of Medicine.[3] [Link]

-

International Labour Organization (ILO). (2021).[3][8] ICSC 0577 - Trifluoromethane (Analogous decomposition data). [Link][][2][3]

-

ECHA (European Chemicals Agency). (2024).[3] C&L Inventory: General entries for aryl cyclohexyl ketones. [Link][][3]

(Note: Specific toxicological data for CAS 898769-30-7 is proprietary or not publicly listed in major databases; hazard assessments are derived from structure-activity relationships of verified analogs such as Cyclohexyl phenyl ketone and general fluorinated aromatic protocols.)[][2][3]

Sources

- 2. 947-19-3 | CAS DataBase [m.chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ICSC 0577 - TRIFLUOROMETHANE [chemicalsafety.ilo.org]

Unlocking Therapeutic Potential: A Technical Guide to the Pharmacophore Properties of Cyclohexyl 2-Trifluoromethylphenyl Ketone Derivatives

Abstract

The cyclohexyl 2-trifluoromethylphenyl ketone scaffold represents a compelling starting point for the design of novel therapeutic agents. The unique combination of a bulky, lipophilic cyclohexyl ring, a metabolically robust and electron-withdrawing trifluoromethyl group, and a versatile ketone linker presents a rich pharmacophoric landscape. This technical guide provides an in-depth exploration of the key pharmacophore properties of this class of compounds, offering a scientifically-grounded framework for researchers and drug development professionals. We will delve into the structural and electronic features that are hypothesized to govern biological activity, supported by insights from related molecular classes. This document will further outline robust experimental and computational workflows for elucidating and validating the pharmacophore model, ultimately enabling the rational design of potent and selective modulators of various biological targets.

Introduction: The Rationale for Investigating Cyclohexyl 2-Trifluoromethylphenyl Ketone Derivatives

The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties due to its high electronegativity and lipophilicity.[1][2] When appended to a phenyl ring, the CF3 group can significantly influence the electronic nature of the aromatic system, impacting its interactions with biological targets.[2]

The cyclohexyl moiety provides a three-dimensional, lipophilic scaffold that can effectively probe hydrophobic pockets within a target protein. Its conformational flexibility allows for an induced-fit binding, potentially leading to high-affinity interactions. The ketone linker serves as a versatile anchor for these two key fragments and can participate in crucial hydrogen bonding interactions.

While direct and extensive research on the specific pharmacophore of cyclohexyl 2-trifluoromethylphenyl ketone derivatives is emerging, the constituent fragments are prevalent in a wide range of bioactive molecules. This guide, therefore, synthesizes knowledge from related compound classes to propose a foundational pharmacophore model and guide future drug discovery efforts.

Proposed Pharmacophore Model

Based on the analysis of structurally related compounds and general principles of medicinal chemistry, we propose the following pharmacophore model for cyclohexyl 2-trifluoromethylphenyl ketone derivatives:

Caption: Proposed pharmacophore model for cyclohexyl 2-trifluoromethylphenyl ketone derivatives.

Key Pharmacophoric Features:

-

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ketone is a primary hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors on the target protein, such as the amide protons of the peptide backbone or the side chains of amino acids like serine, threonine, or tyrosine.

-

Hydrophobic Group (HYD): The cyclohexyl ring provides a significant hydrophobic volume. The shape and conformational flexibility of this group are critical for occupying and making favorable van der Waals contacts within hydrophobic pockets of the target.

-

Aromatic Ring (ARO): The 2-trifluoromethylphenyl ring can engage in various non-covalent interactions, including π-π stacking, cation-π interactions, and hydrophobic interactions. Its orientation relative to the cyclohexyl group will be a key determinant of binding affinity and selectivity.

-

Electron Withdrawing Group (EWG): The trifluoromethyl group is a strong electron-withdrawing group that modulates the electronic properties of the phenyl ring.[2] This can influence the strength of aromatic interactions and can also serve as a metabolic blocker, preventing oxidation of the aromatic ring.[1]

-

Hydrogen Bond Donor (HBD - Potential for Derivatization): While the core scaffold lacks a strong hydrogen bond donor, this represents a key opportunity for chemical modification. Introduction of hydroxyl or amine functionalities on the cyclohexyl ring could introduce crucial hydrogen bond donor interactions, significantly enhancing binding affinity and selectivity.

Structure-Activity Relationship (SAR) Insights from Related Compound Classes

While a comprehensive SAR for the title scaffold is yet to be established, valuable insights can be drawn from related molecules:

| Compound Class | Key Structural Feature | Impact on Biological Activity | Reference |

| Triazole-based Kappa Opioid Receptor Agonists | Substituted phenyl ring | A substituted phenyl ring was found to be crucial for potency. Replacement with a cyclohexyl group led to inactive compounds. | [3] |

| Phenyl Alkyl Ketones as PDE4 Inhibitors | Difluoromethyl group | The fluorine atoms of the difluoromethyl group were proposed to form hydrogen bonds, and the alkyl chain engaged in van der Waals interactions. | [4] |

| Phenylhexanamide Mitofusin Activators | Cyclohexyl and Phenyl groups | The optimal spacing between the cyclohexyl and phenyl groups, maintained by the linker, was critical for activity. | [5] |

| Ring-Fluorinated Cyclohexyl Motifs | Progressive fluorination of the cyclohexyl ring | Bioactivity trends correlated with the level of fluorination, indicating the importance of the electronic properties of the hydrophobic group. | [6] |

These examples underscore the importance of the aromatic and hydrophobic moieties and their relative orientation for achieving potent biological activity. The observation that replacing a phenyl ring with a cyclohexyl group can abolish activity in some contexts highlights the specific nature of target-ligand interactions and the need for careful optimization of the scaffold.[3]

Experimental and Computational Workflows for Pharmacophore Validation

To validate and refine the proposed pharmacophore model, a synergistic approach combining computational and experimental techniques is recommended.

Computational Workflow

Caption: A typical computational workflow for pharmacophore model validation and refinement.

Step-by-Step Protocol:

-

Target Identification and Preparation:

-

Identify a putative biological target based on the desired therapeutic application.

-

Obtain a high-resolution crystal structure of the target protein or generate a reliable homology model if a structure is unavailable.

-

Prepare the protein structure for docking by adding hydrogens, assigning protonation states, and defining the binding site.

-

-

Ligand Library Generation and Preparation:

-

Enumerate a virtual library of cyclohexyl 2-trifluoromethylphenyl ketone derivatives with diverse substitutions on both the cyclohexyl and phenyl rings.

-

Generate 3D conformers for each ligand and assign appropriate partial charges.

-

-

Molecular Docking:

-

Dock the ligand library into the prepared target protein using a validated docking program.

-

Analyze the predicted binding poses and scores to identify potential key interactions.

-

-

3D-QSAR (Quantitative Structure-Activity Relationship):

-

If experimental activity data is available for a set of analogs, develop a 3D-QSAR model to correlate the 3D structural features of the compounds with their biological activity.[7] This can provide quantitative insights into the importance of different pharmacophoric features.

-

-

Molecular Dynamics (MD) Simulations:

-

Perform MD simulations of the top-ranked ligand-protein complexes to assess the stability of the binding pose and to characterize the dynamic nature of the interactions.

-

-

Pharmacophore Model Refinement:

-

Based on the results from docking, 3D-QSAR, and MD simulations, refine the initial pharmacophore model. This may involve adding or removing features, or adjusting their spatial constraints.

-

Experimental Workflow

Caption: An iterative experimental workflow for the synthesis and biological evaluation of derivatives.

Step-by-Step Protocol:

-

Synthesis of the Core Scaffold and Analogs:

-

Develop a robust synthetic route to the cyclohexyl 2-trifluoromethylphenyl ketone core. Friedel-Crafts acylation of a suitable cyclohexyl precursor with 2-trifluoromethylbenzoyl chloride is a potential route.[8] Alternatively, methods for the synthesis of trifluoromethyl ketones from esters could be employed.[9]

-

Synthesize a focused library of analogs based on the predictions from the computational workflow. Modifications should systematically probe the importance of the different pharmacophoric features.

-

-

In Vitro Biological Evaluation:

-

Develop and validate a primary in vitro assay to measure the biological activity of the synthesized compounds against the chosen target.

-

Determine the potency (e.g., IC50 or EC50) of each compound.

-

Perform secondary assays to assess selectivity against related targets.

-

-

Structure-Activity Relationship (SAR) Analysis:

-

Analyze the relationship between the chemical structures of the synthesized compounds and their biological activities.[10]

-

Use this data to validate and refine the pharmacophore model. For example, if introducing a hydroxyl group on the cyclohexyl ring leads to a significant increase in potency, this would support the inclusion of a hydrogen bond donor feature in the model.

-

-

Iterative Design and Optimization:

-

Based on the SAR analysis, design and synthesize a new generation of compounds with improved potency and selectivity. This iterative process of design, synthesis, and testing is central to lead optimization.

-

Conclusion and Future Directions

The cyclohexyl 2-trifluoromethylphenyl ketone scaffold presents a promising foundation for the development of novel therapeutic agents. The proposed pharmacophore model, which highlights the importance of a hydrogen bond accepting ketone, a hydrophobic cyclohexyl group, and an electron-deficient aromatic system, provides a valuable starting point for rational drug design. The synergistic application of computational and experimental workflows will be crucial for validating and refining this model, ultimately leading to the identification of potent and selective lead compounds.

Future work should focus on the synthesis and evaluation of a diverse set of analogs to build a comprehensive SAR. In particular, the exploration of different substitution patterns on both the cyclohexyl and phenyl rings is likely to yield compounds with improved pharmacological profiles. Furthermore, the investigation of this scaffold against a range of biological targets is warranted to fully explore its therapeutic potential.

References

-

Massicot, F., Iriarte, A. M., Brigaud, T., Lebrun, A., & Portella, C. (2011). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry, 9(2), 600-3. [Link]

-

Frankowski, K. J., et al. (2021). Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists. RSC Medicinal Chemistry, 12(6), 963-971. [Link]

-

Dwyer, C., et al. (2020). The role of efflux pumps in the resistance of bacteria to antimicrobial agents and the potential of efflux pump inhibitors to combat this resistance. Antibiotics, 9(8), 504. [Link]

-

Kassiou, M., et al. (2018). Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy. Journal of Medicinal Chemistry, 61(15), 6686-6701. [Link]

-

Miller, S. J., et al. (2017). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 73(29), 4165-4171. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 50(73), 10565-10577. [Link]

-

Tadayon, S., & Tadayon, S. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

-

Kim, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 438-444. [Link]

-

Wang, C., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]

-

O'Hagan, D., et al. (2025). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists. ChemBioChem. [Link]

-

Isanbor, C., & O'Hagan, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 6333. [Link]

-

O'Hagan, D., et al. (2025). Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. ChemBioChem, 26(22), e202500384. [Link]

-

MacMillan, D. W. C., et al. (2025). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal, 31(39), e202501613. [Link]

-

Al-Zahrani, F. M., et al. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 30(8), 3393. [Link]

-

Ke, H., et al. (2007). Design, Synthesis, and Structure-Activity Relationship, Molecular Modeling, and NMR Studies of a Series of a Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry, 50(25), 6327-6343. [Link]

-

Qi, X., et al. (2021). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. eLife, 10, e66266. [Link]

-

Isanbor, C., & O'Hagan, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 6333. [Link]

- Muench, W., Siclari, F., Silvestri, G., Argenziano, T., & Iacuone, R. (1967). U.S. Patent No. 3,329,723. Washington, DC: U.S.

-

Kogen, H., et al. (2016). Synthesis and structure-activity relationship study of FD-891: importance of the side chain and C8-C9 epoxide for cytotoxic activity against cancer cells. The Journal of Antibiotics, 69(4), 314-323. [Link]

-

Ahmad, S., et al. (2016). Structural Features of Quercetin Derivatives by Using Pharmacophore Modeling Approach. Current Computer-Aided Drug Design, 12(2), 114-123. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. Design, Synthesis, and Structure-Activity Relationship, Molecular Modeling, and NMR Studies of a Series of a Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 5. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Features of Quercetin Derivatives by Using Pharmaco-phore Modeling Approach [openpharmaceuticalsciencesjournal.com]

- 8. US3329723A - Process for the preparation of cyclo- hexyl-phenyl ketone - Google Patents [patents.google.com]

- 9. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 10. Synthesis and structure-activity relationship study of FD-891: importance of the side chain and C8-C9 epoxide for cytotoxic activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Reductive amination using Cyclohexyl 2-trifluoromethylphenyl ketone

An Application Guide for the Synthesis of N-Substituted 1-(2-(Trifluoromethyl)phenyl)cyclohexanamines via Reductive Amination

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most powerful and widely utilized transformations in modern medicinal chemistry and drug development.[1] Its capacity to forge robust carbon-nitrogen bonds by coupling carbonyl compounds with amines makes it an indispensable tool for synthesizing a vast array of bioactive molecules, particularly secondary and tertiary amines.[2][3] This guide focuses on the application of this critical reaction to a specific, and structurally relevant, substrate: Cyclohexyl 2-trifluoromethylphenyl ketone.

The choice of this ketone is deliberate, as it embodies challenges commonly encountered in pharmaceutical synthesis. The bulky cyclohexyl group introduces significant steric hindrance, while the 2-trifluoromethylphenyl moiety possesses a potent electron-withdrawing group that can influence the reactivity of the carbonyl. Navigating these electronic and steric factors is key to achieving high-yield, selective amination. This document provides a detailed exploration of the reaction mechanism, a comparative analysis of leading protocols, and step-by-step methodologies designed for practical application by research scientists.

Pillar 1: The Underlying Mechanism – A Two-Step Process

At its core, reductive amination is a sequential reaction that proceeds through two distinct stages:

-

Imine or Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to form a C=N double bond, yielding a Schiff base (imine). In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion. The rate of this step is often the limiting factor, particularly with sterically hindered ketones or weakly nucleophilic amines.[4][5]

-

Reduction of the C=N Bond: The intermediate imine or iminium ion is then reduced to the corresponding amine. The success of a one-pot reductive amination hinges on the choice of a reducing agent that is selective for the iminium ion over the starting ketone.[4][6] This prevents the wasteful formation of the corresponding alcohol as a side product.

Caption: General mechanism of reductive amination.

Pillar 2: Comparative Analysis of Key Protocols

The choice of reducing agent is critical and dictates the reaction conditions, scope, and safety considerations.[4] Below is a comparison of the three most prevalent methods for the reductive amination of ketones.

| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Catalytic Hydrogenation (H₂/Catalyst) |

| Selectivity | Excellent. Mildly reactive towards ketones, highly reactive towards iminium ions.[5][6] | Good. Selective for iminium ions at neutral to slightly acidic pH (6-8). Reduces ketones at lower pH (1-3).[4] | Excellent. Highly selective for the C=N bond over the ketone carbonyl. |

| Reaction Conditions | Mild, one-pot procedure. Often uses aprotic solvents like DCE, THF, or DCM.[7][8] | Requires pH control for selectivity. Often run in protic solvents like MeOH or EtOH.[8] | Requires specialized high-pressure hydrogenation equipment.[3] |

| Advantages | High yields, minimal side products, non-toxic byproducts, broad functional group tolerance.[6][9] | Effective and well-established. Tolerant of water and protic solvents.[4] | Economical for large-scale synthesis, high atom economy, environmentally friendly ("green") process.[10] |

| Disadvantages | Water-sensitive.[8] | Highly toxic and can generate toxic HCN gas, especially in acidic conditions.[11][12] Products may be contaminated with cyanide.[4] | Requires specialized equipment, catalyst can be pyrophoric, may reduce other functional groups (e.g., nitro, alkenes). |

| Best For | General laboratory synthesis, substrates with acid-sensitive functional groups, and when avoiding toxic reagents is a priority. | Situations where protic solvents are necessary and strict safety protocols for handling cyanide can be followed. | Industrial scale-up, processes where cost and environmental impact are primary concerns.[2] |

Pillar 3: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step instructions for performing the reductive amination of Cyclohexyl 2-trifluoromethylphenyl ketone.

Protocol 1: Using Sodium Triacetoxyborohydride (STAB)

Principle: This is arguably the most reliable and convenient method for laboratory-scale synthesis. STAB is a mild and selective reducing agent that allows for a direct, one-pot reaction with high efficiency.[6][7] Acetic acid is often used as a catalyst to facilitate imine formation.[5]

Materials and Reagents:

-

Cyclohexyl 2-trifluoromethylphenyl ketone

-

Desired primary or secondary amine (1.0-1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 equivalents)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Glacial Acetic Acid (optional, 1.0-2.0 equivalents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add Cyclohexyl 2-trifluoromethylphenyl ketone (1.0 equiv).

-

Dissolve the ketone in anhydrous DCE or DCM (approx. 0.1-0.2 M concentration).

-

Add the amine (1.0-1.1 equiv) to the solution.

-

If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 equiv) to free the amine.

-

Optional but recommended for ketones: Add glacial acetic acid (1.0-2.0 equiv) to catalyze iminium ion formation.[6] Stir the mixture for 20-30 minutes at room temperature.

-

In portions, carefully add sodium triacetoxyborohydride (1.3-1.6 equiv) to the stirring mixture. The addition may be slightly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM or the reaction solvent (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Using Sodium Cyanoborohydride

Principle: This classic method relies on the pH-dependent reactivity of NaBH₃CN. At a controlled pH of 6-7, the reagent selectively reduces the iminium ion much faster than the ketone.[4][13]

Materials and Reagents:

-

Cyclohexyl 2-trifluoromethylphenyl ketone

-

Desired amine (1.0-1.2 equivalents)

-

Sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equivalents)

-

Methanol (MeOH)

-

Glacial Acetic Acid to adjust pH

-

Aqueous sodium hydroxide (NaOH) solution (1M)

-

Diatomaceous earth (Celite®)

Step-by-Step Procedure:

-

EXTREME CAUTION: Sodium cyanoborohydride is highly toxic.[14] All operations must be performed in a certified chemical fume hood.[15] Avoid contact with acids, which liberates highly toxic hydrogen cyanide gas.[11]

-

In a round-bottom flask, dissolve Cyclohexyl 2-trifluoromethylphenyl ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in methanol (approx. 0.2 M).

-

Stir the solution at room temperature. Using a pH meter or pH paper, carefully adjust the pH of the solution to between 6 and 7 by dropwise addition of glacial acetic acid.

-

Add sodium cyanoborohydride (1.2-1.5 equiv) in a single portion.

-

Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS. Maintain the pH between 6 and 7, adding more acetic acid if necessary.

-

Work-up: Once complete, carefully concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and water.

-

Adjust the pH of the aqueous layer to >10 with 1M NaOH to ensure the amine product is in its free base form.

-

Separate the layers. Extract the aqueous phase with the organic solvent (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 3: Catalytic Hydrogenation

Principle: This method involves the in situ formation and hydrogenation of the imine intermediate using molecular hydrogen and a metal catalyst, typically palladium on carbon (Pd/C).[16] It is a clean and atom-economical method ideal for larger-scale synthesis.[10]

Materials and Reagents:

-

Cyclohexyl 2-trifluoromethylphenyl ketone

-

Desired amine (1.0-1.2 equivalents)

-

Palladium on carbon (10% Pd/C, 1-5 mol%)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen (H₂) gas source

-

Parr shaker or similar hydrogenation apparatus

Step-by-Step Procedure:

-

Place Cyclohexyl 2-trifluoromethylphenyl ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in a pressure-rated reaction vessel.

-

Add the solvent (EtOH or MeOH).

-

CAUTION: Pd/C can be pyrophoric. Handle the catalyst carefully, preferably under a stream of inert gas or as a slurry.

-

Carefully add the 10% Pd/C catalyst to the vessel.

-

Seal the vessel, connect it to the hydrogenation apparatus, and purge the system several times with an inert gas (nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50-100 psi, but consult literature for specific substrates).

-

Begin vigorous agitation (shaking or stirring) at room temperature. The reaction may be gently heated (40-50 °C) to increase the rate if necessary.

-

Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or crystallization.

Caption: Overview of a typical one-pot reductive amination workflow.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inefficient imine/iminium formation (steric hindrance).2. Deactivated reducing agent (moisture for STAB).3. Amine is not sufficiently nucleophilic. | 1. Add an acid catalyst (acetic acid). Consider adding a dehydrating agent like molecular sieves. Increase reaction time or temperature.2. Use fresh, anhydrous reagents and solvents.3. Use a more reactive amine or consider a two-step procedure (pre-form the imine, then reduce). |

| Recovery of Starting Ketone | The reduction of the iminium ion is slow compared to its hydrolysis back to the ketone. | Use a more potent but still selective reducing agent. Ensure all reagents are anhydrous. |

| Formation of Alcohol Byproduct | The reducing agent is not selective and is reducing the ketone.(Common with NaBH₄ in one-pot reactions). | Switch to a more selective reagent like NaBH(OAc)₃ or NaBH₃CN.[9] For NaBH₃CN, ensure the pH is maintained above 6.[4] |

| Formation of Dialkylated Amine | A primary amine product reacts further with another molecule of the ketone. | Use a slight excess of the primary amine. Alternatively, perform a stepwise reaction where the imine is formed and then reduced in a separate step.[6] |

Mandatory Safety Considerations

-

Trifluoromethylated Compounds: While generally stable, compounds bearing the -CF₃ group can release toxic fluoride-containing substances upon decomposition at high temperatures. Handle with standard laboratory precautions.

-

Sodium Cyanoborohydride: This reagent is acutely toxic by ingestion, inhalation, and skin contact.[14][17] It can be metabolized to cyanide.[14] It reacts with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[11] ALWAYS handle NaBH₃CN in a certified chemical fume hood, wear appropriate PPE (gloves, lab coat, safety glasses), and have a cyanide poisoning response plan in place.[15][18]

-

Catalytic Hydrogenation: Palladium on carbon (Pd/C) is flammable and can be pyrophoric, especially when dry. Handle in an inert atmosphere. Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

University of California, Irvine. Reductive Amination - Common Conditions. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

-

Myers, A. G. Chemistry 115: Reductive Amination. Harvard University. [Link]

-

Basu, B., Jha, S., Bhuiyan, M. M. H., & Das, P. (2003). A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Synlett, 2003(04), 555-557. [Link]

-

G-Biosciences. Sodium Cyanoborohydride. [Link]

-

Kinstle, T. H., et al. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. ACS Publications. [Link]

-

Royal Society of Chemistry. (2014). Green synthesis and catalytic properties of palladium nanoparticles for the direct reductive amination of aldehydes and hydrogenation of unsaturated ketones. New Journal of Chemistry. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

EHS, University of Washington. Sodium Cyanoborohydride SOP. [Link]

-

Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Sodium Cyanoborohydride. [Link]

-

Wang, D., et al. (2018). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC. [Link]

-

Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

-

Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sodium cyanoborohydride [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. chemistry.osu.edu [chemistry.osu.edu]

- 15. aksci.com [aksci.com]

- 16. researchgate.net [researchgate.net]

- 17. oxfordlabchem.com [oxfordlabchem.com]

- 18. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols: Cyclohexyl 2-trifluoromethylphenyl ketone as a Versatile Pharmaceutical Intermediate

Introduction: The Strategic Importance of Fluorinated Ketones in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of drug candidates. The trifluoromethyl (-CF3) group, in particular, is of paramount importance due to its unique electronic properties and steric profile.[1][2] When appended to a phenyl ring, the -CF3 group can significantly increase a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Cyclohexyl 2-trifluoromethylphenyl ketone is a prime example of a pharmaceutical intermediate that leverages these benefits. Its structure combines the lipophilic cyclohexyl moiety with the electronically modified trifluoromethylphenyl group, making it a valuable starting material for the synthesis of a diverse range of bioactive molecules, particularly those targeting the central nervous system (CNS).[3]

This guide provides a comprehensive overview of the applications of Cyclohexyl 2-trifluoromethylphenyl ketone in pharmaceutical synthesis. We will delve into its physicochemical properties, explore its role as a precursor in the synthesis of complex heterocyclic systems, and provide detailed, field-proven protocols for its utilization.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective application in process development and scale-up.

| Property | Value | Source |

| Molecular Formula | C14H15F3O | |

| Molecular Weight | 256.26 g/mol | |

| CAS Number | 898769-30-7 | |

| Appearance | Light yellow oil | |

| Purity | ≥97% | |

| IUPAC Name | cyclohexyl[2-(trifluoromethyl)phenyl]methanone |

Caption: Chemical structure of Cyclohexyl 2-trifluoromethylphenyl ketone.

Application in the Synthesis of Novel Benzodiazepine Analogs

Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, and other CNS disorders. The synthesis of novel benzodiazepine analogs with improved efficacy and side-effect profiles is an ongoing endeavor in pharmaceutical research. Cyclohexyl phenyl ketone derivatives have been identified as key intermediates in the synthesis of benzodiazepines such as Tetrazepam.[4][5] Drawing from this established chemistry, we present a detailed protocol for a proposed synthesis of a novel trifluoromethyl-substituted benzodiazepine analog, demonstrating the utility of Cyclohexyl 2-trifluoromethylphenyl ketone as a starting material.

The following multi-step synthesis illustrates a plausible pathway to a novel 7-(trifluoromethyl)-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. This proposed route is based on analogous, well-documented syntheses of benzodiazepines.[4][6][7]

Caption: Proposed synthetic workflow for a novel benzodiazepine analog.

Experimental Protocols

Step 1: Nitration of Cyclohexyl 2-trifluoromethylphenyl ketone

Objective: To introduce a nitro group onto the phenyl ring, which will subsequently be reduced to an amine, a key functionality for the formation of the benzodiazepine ring.

Materials:

-

Cyclohexyl 2-trifluoromethylphenyl ketone (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add Cyclohexyl 2-trifluoromethylphenyl ketone to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 5°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature below 10°C.

-

Add the nitrating mixture dropwise to the solution of the ketone in sulfuric acid over 30-60 minutes, keeping the reaction temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2-Cyclohexanecarbonyl-3-nitro-1-(trifluoromethyl)benzene.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

Objective: To convert the nitro group to an amine, which will serve as a nucleophile in the subsequent cyclization step.

Materials:

-

2-Cyclohexanecarbonyl-3-nitro-1-(trifluoromethyl)benzene (1.0 eq)

-

Iron powder (Fe) or Palladium on Carbon (Pd/C)

-

Hydrochloric Acid (HCl) (if using Fe) or Hydrogen gas (H₂) (if using Pd/C)

-

Ethanol (EtOH)

-

Water

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure (using Iron and HCl):

-

To a suspension of the nitro compound in a mixture of ethanol and water, add iron powder.

-

Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-Amino-6-(cyclohexanecarbonyl)phenyl trifluoromethyl ketone.

Step 3: Acylation of the Amine

Objective: To introduce an acetyl chloride group, which provides the second nitrogen and the carbonyl group for the seven-membered benzodiazepine ring.

Materials:

-

2-Amino-6-(cyclohexanecarbonyl)phenyl trifluoromethyl ketone (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Sodium Carbonate (Na₂CO₃)

-

Acetone

-

Ice water

Procedure:

-

Dissolve the amino ketone in acetone and add sodium carbonate.

-

Cool the mixture to 0°C and add chloroacetyl chloride dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-Chloro-N-[2-(cyclohexanecarbonyl)-3-(trifluoromethyl)phenyl]acetamide.

Step 4: Cyclization to form the Benzodiazepine Ring

Objective: To form the seven-membered diazepine ring through an intramolecular nucleophilic substitution.

Materials:

-

2-Chloro-N-[2-(cyclohexanecarbonyl)-3-(trifluoromethyl)phenyl]acetamide (1.0 eq)

-

Ammonia (in a suitable solvent like methanol) or Hexamethylenetetramine

-

Ethanol (if using Hexamethylenetetramine)

Procedure (using Ammonia):

-

Dissolve the acetamide in a solution of ammonia in methanol.

-

Stir the reaction mixture at room temperature for 24-48 hours in a sealed vessel.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 7-(Trifluoromethyl)-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and robust chemical transformations commonly employed in pharmaceutical synthesis. Each step includes a recommendation for monitoring the reaction progress by TLC, which is a fundamental self-validation technique in organic synthesis. The purification methods suggested, such as column chromatography and recrystallization, are standard procedures to ensure the purity of the intermediates and the final product. For a rigorous validation, it is imperative to characterize the product of each step using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the expected chemical structures.

Conclusion

Cyclohexyl 2-trifluoromethylphenyl ketone is a strategically important intermediate in pharmaceutical synthesis. Its unique combination of a lipophilic cyclohexyl group and an electron-withdrawing trifluoromethylphenyl moiety makes it an ideal precursor for the development of novel CNS-active compounds. The proposed synthetic pathway to a novel benzodiazepine analog highlights the versatility of this building block and provides a practical framework for its application in drug discovery and development. The provided protocols, grounded in established chemical principles, offer a reliable starting point for researchers and scientists in the pharmaceutical industry.

References

-

Journal of Pharmaceutical Research Synthesis, Characterization and HPLC Analysis of Structurally Related Compounds of Tetrazepam. [Link]

- FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google P

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

-

Drugs acting on central nervous system (CNS)... - F1000Research. [Link]

-

Synthesis of 1,5- Benzodiazepines A Review - IJTSRD. [Link]

-

Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity - JOCPR. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Drugs acting on central nervous system (CNS)... | F1000Research [f1000research.com]

- 4. jopcr.com [jopcr.com]

- 5. FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]

- 6. ijtsrd.com [ijtsrd.com]

- 7. jocpr.com [jocpr.com]

Strategic Overview: The Fluorine Advantage in Saturated Rings

Application Note: Advanced Protocols for the Preparation of Fluorinated Cyclohexyl Ketone Building Blocks

In modern drug discovery, the transition from flat aromatic scaffolds to three-dimensional (

-

Conformational Bias: The gauche effect of fluorine can lock cyclohexane rings into specific chair/boat conformations, pre-organizing the molecule for receptor binding.

-

Metabolic Blocking: Strategic placement of fluorine (particularly gem-difluoro and

-fluoro motifs) blocks metabolic soft spots (Cytochrome P450 oxidation) without significantly altering steric bulk compared to hydrogen or hydroxyl groups. -

pKa Modulation: An

-fluorine atom lowers the pKa of the ketone (and subsequent amines formed via reductive amination) by induction, influencing bioavailability and membrane permeability.

This guide details two high-fidelity protocols for synthesizing these high-value intermediates: Regioselective

Selection Guide: Synthetic Pathways

The choice of synthetic route depends on the desired fluorination pattern. The following decision matrix outlines the optimal pathway based on structural requirements.

Figure 1: Strategic decision tree for selecting the appropriate fluorination protocol based on the target building block.

Protocol A: Regioselective -Fluorination via Silyl Enol Ethers

Direct fluorination of cyclohexanones often leads to mixtures of mono- and di-fluorinated products, as well as regiochemical isomers (e.g., 2- vs 6-position). To ensure Trustworthiness and reproducibility, this protocol utilizes a Silyl Enol Ether (SEE) intermediate.[1] This "pre-activation" strategy locks the regiochemistry and prevents over-fluorination.

Mechanism of Action

The reaction proceeds via an electrophilic fluorination mechanism (

Figure 2: Mechanistic pathway for the electrophilic fluorination of silyl enol ethers.

Experimental Procedure

Reagents:

-

TMSCl (1.2 equiv)[1]

-

NaI (1.5 equiv) / Et3N (1.5 equiv) or LDA (1.1 equiv) for kinetic control[1]

-

Selectfluor® (1.1 equiv)[1]

-

Solvent: Acetonitrile (MeCN) is critical for Selectfluor solubility.

Step 1: Preparation of Silyl Enol Ether (Thermodynamic Control)

-

In a flame-dried flask under

, dissolve the cyclohexanone substrate (10 mmol) in dry DMF (20 mL). -

Add triethylamine (15 mmol) followed by TMSCl (12 mmol).

-

Add a solution of NaI (15 mmol) in DMF dropwise. Note: NaI catalyzes the silylation.

-

Heat to 60°C for 4 hours. Monitor by TLC (hexane/EtOAc).[1]

-

Workup: Dilute with pentane, wash with ice-cold water (3x) to remove DMF.[1] Dry organic layer over

and concentrate.-

Checkpoint: Verify SEE formation by

NMR (vinyl proton signal at ~4.8-5.2 ppm).

-

Step 2: Electrophilic Fluorination

-

Dissolve the crude Silyl Enol Ether (10 mmol) in dry Acetonitrile (50 mL).

-

Cool the solution to 0°C using an ice bath. Critical: Lower temperatures improve enantioselectivity if chiral catalysts are used, but 0°C is sufficient for racemic building blocks.[1]

-

Add Selectfluor® (11 mmol) in one portion. The reaction is exothermic; ensure efficient stirring.

-

Allow to warm to room temperature over 2 hours.

-

Workup: Pour the reaction mixture into saturated

solution. Extract with Diethyl Ether (3x).[1] -

Purification: Silica gel chromatography. Caution:

-fluoroketones can be sensitive to silica; use neutral alumina if decomposition is observed.

Data Summary: Solvent Effects on Yield

| Solvent | Temperature | Yield (%) | Selectivity (Mono:Di) |

| Acetonitrile | 25°C | 88% | 95:5 |

| DMF | 25°C | 65% | 80:20 |

| DCM | 25°C | <10% | N/A (Selectfluor insoluble) |

Protocol B: Preparation of 4,4-Difluorocyclohexanone

The 4,4-difluoro motif is a classic bioisostere for an ether oxygen or a carbonyl group. Direct fluorination of cyclohexanone at the C4 position is chemically impossible. Therefore, this protocol uses a Deoxofluorination strategy starting from a protected diketone.[1]

Experimental Procedure

Reagents:

-

1,4-Cyclohexanedione monoethylene ketal (Commercial starting material)[1]

-

DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)[1]

-

Dichloromethane (DCM) - Anhydrous

-

HCl (aqueous) for deprotection[1]

Step 1: Deoxofluorination

-

Charge a Teflon or HDPE reaction vessel with 1,4-cyclohexanedione monoethylene ketal (20 mmol) and anhydrous DCM (40 mL). Note: Glass can be etched by HF byproducts; plasticware is safer for large scale.

-

Cool to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents elimination to vinyl fluorides.

-

Add DAST (24 mmol, 1.2 equiv) dropwise over 20 minutes.

-

Allow the mixture to warm slowly to Room Temperature overnight.

-

Quench: Pour carefully into ice-cold saturated

. Warning: Vigorous effervescence ( -

Extract with DCM, dry over

, and concentrate.

Step 2: Ketal Deprotection

-

Dissolve the crude 4,4-difluorocyclohexanone ketal in THF (30 mL).

-

Add 10% aqueous HCl (10 mL).

-

Stir at reflux (60°C) for 2 hours.

-

Workup: Neutralize with NaOH solution, extract with Ether.

-

Purification: Distillation or recrystallization (if solid). 4,4-Difluorocyclohexanone is a low-melting solid (mp 35-40°C).[1]

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Vinyl Fluoride impurity | Elimination during Step 1 | Maintain -78°C during addition; switch to Deoxo-Fluor (more thermally stable). |

| Low Yield in Step 2 | Volatility of product | Avoid high-vacuum rotary evaporation; product sublimes/evaporates. |

| Etched Glassware | HF generation | Use Teflon/Polypropylene vessels; add NaF as HF scavenger. |

References

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.[1][4] American Journal of Organic Chemistry.[4]

-

Stavber, G., Zupan, M., & Stavber, S. (2009). Direct Regioselective Fluorination of Cyclic and Acyclic Ketones.[1][5][6] Synlett.[5][6][7]

-

[1]

-

-

Vertex Pharmaceuticals. Preparation of 4,4-difluorocyclohexanone.[1] Patent WO2006/081172.

-

[1]

-

-

Banks, R. E.[1] (Selectfluor). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents. Journal of the Chemical Society, Chemical Communications.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 5. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 6. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Cyclohexyl 2-Trifluoromethylphenyl Ketone

Document ID: ANP-CK2TPK-202602

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Cyclohexyl 2-Trifluoromethylphenyl Ketone. Two primary synthetic strategies, Friedel-Crafts acylation and a Grignard reagent-based approach, are detailed with in-depth mechanistic discussions, step-by-step protocols, and comparative data. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction

Cyclohexyl 2-trifluoromethylphenyl ketone is a valuable chemical intermediate in the synthesis of various pharmacologically active compounds and advanced materials. The presence of the trifluoromethyl group can significantly influence the lipophilicity, metabolic stability, and binding affinity of a molecule, making it a desirable moiety in drug design. This guide outlines two robust methods for the preparation of this ketone, offering flexibility based on available starting materials and desired scale.

PART 1: Synthetic Strategies and Mechanistic Overview

Two principal and effective methods for the synthesis of Cyclohexyl 2-trifluoromethylphenyl ketone are presented: Friedel-Crafts acylation and a Grignard-based synthesis. The choice between these methods often depends on the commercial availability and stability of the precursors.

Friedel-Crafts Acylation Approach

This classic method involves the electrophilic aromatic substitution of a cyclohexyl-substituted aromatic ring with an acylating agent.[1] In this specific synthesis, the reaction proceeds by acylating cyclohexylbenzene with 2-(trifluoromethyl)benzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

Mechanism: The reaction is initiated by the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the 2-(trifluoromethyl)benzoyl chloride, which facilitates the cleavage of the C-Cl bond to generate the acylium ion. This electrophile then attacks the electron-rich cyclohexylbenzene ring to form a resonance-stabilized carbocation intermediate (sigma complex). Finally, a proton is eliminated from the ring, and the aromaticity is restored, yielding the desired ketone. Due to the steric hindrance and electronic effects of the trifluoromethyl group, careful control of reaction conditions is crucial to achieve good yields and regioselectivity.

Diagram of the Friedel-Crafts Acylation Workflow

Caption: Experimental workflow for Friedel-Crafts acylation.

Grignard Reagent Approach

An alternative and often more regioselective method involves the use of a Grignard reagent.[3] This approach can be executed in two ways:

-

Reacting 2-trifluoromethylphenylmagnesium halide with cyclohexanecarbonyl chloride.

-

Reacting cyclohexylmagnesium halide with 2-trifluoromethylbenzoyl chloride.

The first option is generally preferred due to the relative ease of preparation and stability of the 2-trifluoromethylphenyl Grignard reagent.[4][5] The reaction of a Grignard reagent with an acyl chloride is a powerful method for ketone synthesis.[6][7] To prevent the common side reaction of the initially formed ketone reacting with a second equivalent of the Grignard reagent to form a tertiary alcohol, the reaction is typically carried out at low temperatures and with careful addition of the Grignard reagent to the acyl chloride solution.[8][9][10]

Mechanism: The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride. This addition leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the ketone. The use of aprotic solvents like tetrahydrofuran (THF) is essential, and all glassware and reagents must be scrupulously dry as Grignard reagents are highly reactive towards water.[3]

Diagram of the Grignard Reaction Mechanism

Caption: Key steps in the Grignard synthesis of the target ketone.

PART 2: Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| Cyclohexylbenzene | 160.26 | 10.0 | 1.60 g (1.73 mL) |

| 2-(Trifluoromethyl)benzoyl chloride | 208.57 | 10.0 | 2.09 g (1.54 mL) |

| Aluminum Chloride (anhydrous) | 133.34 | 11.0 | 1.47 g |

| Dichloromethane (anhydrous) | - | - | 50 mL |

| Hydrochloric Acid (concentrated) | - | - | 5 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 30 mL |

| Brine | - | - | 30 mL |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with anhydrous aluminum chloride (1.47 g, 11.0 mmol).

-

Add anhydrous dichloromethane (30 mL) to the flask and cool the resulting suspension to 0°C in an ice bath.

-

In a separate flask, dissolve cyclohexylbenzene (1.60 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) and add this solution to the dropping funnel.

-

Add the cyclohexylbenzene solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

-

Dissolve 2-(trifluoromethyl)benzoyl chloride (2.09 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) and add this solution to the dropping funnel.

-

Add the acyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains at 0°C.[2]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C and carefully pour it into a beaker containing crushed ice and concentrated HCl (5 mL).[2]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash sequentially with water (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Cyclohexyl 2-trifluoromethylphenyl ketone.

Protocol 2: Grignard Reagent Synthesis

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 1-Bromo-2-(trifluoromethyl)benzene | 225.02 | 12.0 | 2.70 g (1.78 mL) |

| Magnesium Turnings | 24.31 | 12.0 | 0.29 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL |

| Iodine | - | - | 1 crystal |

| Cyclohexanecarbonyl chloride | 146.61 | 10.0 | 1.47 g (1.34 mL) |

| Saturated Ammonium Chloride Solution | - | - | 30 mL |

| Diethyl Ether | - | - | 50 mL |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Preparation of the Grignard Reagent: a. Place magnesium turnings (0.29 g, 12.0 mmol) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. b. Add a small crystal of iodine to activate the magnesium. c. Add anhydrous THF (10 mL) to the flask. d. Dissolve 1-bromo-2-(trifluoromethyl)benzene (2.70 g, 12.0 mmol) in anhydrous THF (20 mL) and add a small portion (approx. 2 mL) to the magnesium suspension. e. Initiate the reaction by gentle warming if necessary. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. Cool the solution to 0°C.

-

Reaction with Acyl Chloride: a. In a separate dry flask, dissolve cyclohexanecarbonyl chloride (1.47 g, 10.0 mmol) in anhydrous THF (10 mL) and cool the solution to -78°C (dry ice/acetone bath). b. Slowly add the freshly prepared Grignard reagent solution to the acyl chloride solution via a cannula or dropping funnel over 30-45 minutes, maintaining the temperature at -78°C. c. After the addition is complete, stir the reaction mixture at -78°C for an additional hour, then allow it to slowly warm to room temperature and stir for another 2 hours. d. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (30 mL).[7] e. Extract the product with diethyl ether (2 x 25 mL). f. Combine the organic layers and wash with water (30 mL) and brine (30 mL). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

PART 3: Safety, Characterization, and Concluding Remarks

Safety Precautions:

-

Both Friedel-Crafts acylation and Grignard reactions should be performed in a well-ventilated fume hood.

-

Anhydrous reagents and solvents are crucial for the success of these reactions. Moisture can deactivate the Lewis acid catalyst and the Grignard reagent.

-

Aluminum chloride is corrosive and reacts violently with water. Handle with care.

-

Grignard reagents are highly flammable and react exothermically with water.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Characterization: The final product, Cyclohexyl 2-trifluoromethylphenyl ketone, should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-